3-(3-羟丙基)吲哚啉-2-酮

描述

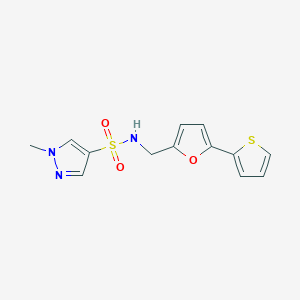

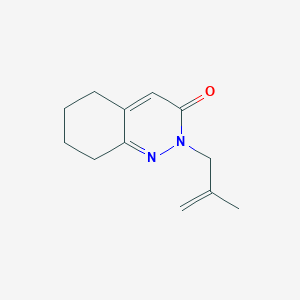

“3-(3-Hydroxypropyl)indolin-2-one” is a product of a human-derived Enterocloster strain . It is an inhibitor of nitric oxide production . The chirality of this compound is implied as S by comparing the optical rotation value of it with literature reports of the synthesized compounds .

Synthesis Analysis

An aryne-based synthetic protocol has been developed for the synthesis of 3-substituted-3-hydroxy-indolin-2-ones . A wide variety of 3-hydroxyindolin-2-ones were synthesized in good yields under metal-free conditions via three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione .Molecular Structure Analysis

The molecular formula of “3-(3-Hydroxypropyl)indolin-2-one” is C11H11NO3 . Its average mass is 205.210 Da and its monoisotopic mass is 205.073898 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-(3-Hydroxypropyl)indolin-2-one” include a three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione .科学研究应用

合成和化学性质

合成方法:研究探索了合成和修饰吲哚啉-2-酮的方法。例如,Jha、Chou 和 Blunt(2011 年)描述了一种从吲哚啉-2-酮合成单、二和三乙酰化吲哚的方法,包括乙酰化和酶促脱乙酰化等化学反应 (Jha, Chou, & Blunt, 2011)。类似地,Chouhan 等人(2011 年)开发了一种合成 3-羟基-3-氨基甲基吲哚啉-2-酮的环保方法 (Chouhan, Senwar, Sharma, Grover, & Nair, 2011)。

化学修饰和反应:各种研究集中于吲哚啉-2-酮的化学修饰。例如,川崎等人(2006 年)对 2-烯丙氧基吲哚啉-3-酮进行了甲硅烷基烯醇化不对称克莱森重排,导致合成 3-羟基吡咯并[2,3-b]吲哚生物碱 (Kawasaki, Takamiya, Okamoto, Nagaoka, & Hirayama, 2006)。

生物活性和应用

抗菌和抗氧化性能:Pushpa、Naraboli 和 Biradar(2017 年)的研究证明了 N-苯丙基-3-取代吲哚啉-2-酮衍生物的抗菌和抗氧化活性,表明了它们在这些领域的潜力 (Pushpa, Naraboli, & Biradar, 2017)。

抗癌潜力:Penthala 等人(2010 年)合成了新型吲哚啉-2-酮类似物,并评估了它们对各种人类肿瘤细胞系的体外细胞毒性,表明了潜在的抗癌应用 (Penthala, Reddy, Madadi, & Crooks, 2010)。

酪氨酸激酶抑制:孙等人(1998 年)发现 3-取代吲哚啉-2-酮充当酪氨酸激酶抑制剂,对不同的受体酪氨酸激酶 (RTK) 表现出选择性,表明它们在靶向特定 RTK 以进行疾病治疗方面的潜力 (Sun, Tran, Tang, App, Hirth, McMahon, & Tang, 1998)。

作用机制

未来方向

The future directions for research on “3-(3-Hydroxypropyl)indolin-2-one” could include further exploration of its biological activities, such as its inhibitory effect on nitric oxide production . Additionally, the development of new synthetic protocols for its production could also be a potential area of future research .

属性

IUPAC Name |

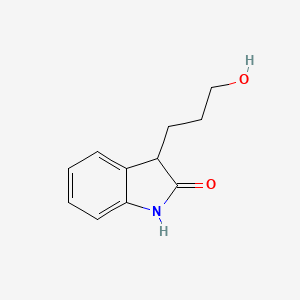

3-(3-hydroxypropyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-7-3-5-9-8-4-1-2-6-10(8)12-11(9)14/h1-2,4,6,9,13H,3,5,7H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSGZXMPNBPPOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-fluorophenyl)sulfanyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2875964.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylacetamide](/img/structure/B2875968.png)

![N-[(4-Cyclopropyl-2-methylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2875970.png)

![Ethyl 2-((1,4-dioxaspiro[4.4]nonan-2-ylmethyl)amino)-2-oxoacetate](/img/structure/B2875972.png)

![2-[(2-Fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2875973.png)

![7-[(2-chlorophenyl)methyl]-1-(2-methoxyethyl)-3,4,9-trimethyl-5,7,9-trihydro-4 H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/no-structure.png)

![3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2875980.png)